

CP-810123 Administration in Preclinical Trials: Application Notes and Protocols

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Compound of Interest

Compound Name: CP-810123

Cat. No.: B1669569

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-810123 is a novel, potent, and selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) agonist that was developed by Pfizer as a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric conditions such as schizophrenia and Alzheimer's disease. Preclinical studies in rodent models have demonstrated that **CP-810123** possesses excellent brain penetration and high oral bioavailability, leading to significant receptor occupancy and efficacy in cognitive and sensory gating models. These notes provide a detailed overview of the administration routes, pharmacokinetic profiles, and efficacy protocols for **CP-810123** based on published preclinical data.

Pharmacokinetic Profile of CP-810123

Pharmacokinetic studies in rats have demonstrated that **CP-810123** has favorable properties for a central nervous system drug candidate, including high oral bioavailability and significant brain penetration.

Table 1: Pharmacokinetic Parameters of CP-810123 in Rats

Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)	Brain/Plasma Ratio
Intravenous (IV)	2	275	0.08	268	-	-
Oral (PO)	2	100	0.5	227	85	2.5 (at 0.5h)

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.

Preclinical Efficacy Studies

CP-810123 has been evaluated in two key preclinical models relevant to schizophrenia: auditory sensory gating and novel object recognition.

Table 2: In Vivo Efficacy of CP-810123 in Rodent Models

Efficacy Model	Animal Model	Administration Route	Dose Range (mg/kg)	Outcome
Auditory Sensory Gating	Rat	Subcutaneous (SC)	0.1 - 1	Reversal of amphetamine-induced gating deficit
Novel Object Recognition	Rat	Oral (PO)	0.3 - 3	Reversal of sub-chronic PCP-induced cognitive deficit

Data synthesized from O'Donnell et al., J. Med. Chem. 2010, 53, 3, 1222–1237.

Experimental Protocols

Protocol 1: Rat Pharmacokinetics

Objective: To determine the pharmacokinetic profile of **CP-810123** following intravenous and oral administration in rats.

Animal Model:

- Species: Rat (Sprague-Dawley)
- Sex: Male
- Weight: 250-300 g

Materials:

- **CP-810123**
- Vehicle for IV administration: Saline
- Vehicle for PO administration: 0.5% methylcellulose in water
- Dosing needles (for oral gavage)
- Catheters (for IV administration and blood collection)
- Blood collection tubes (containing anticoagulant)
- Centrifuge
- LC-MS/MS system for bioanalysis

Procedure:

- Animal Preparation:
 - Acclimate rats to the housing facility for at least 3 days prior to the study.
 - Fast animals overnight before dosing, with free access to water.
 - For the IV group, surgically implant a catheter into the jugular vein for drug administration and blood sampling.

- Drug Administration:
 - Intravenous (IV) Group: Administer **CP-810123** as a single bolus injection via the jugular vein catheter at a dose of 2 mg/kg. The drug should be dissolved in saline.
 - Oral (PO) Group: Administer **CP-810123** via oral gavage at a dose of 2 mg/kg. The drug should be suspended in 0.5% methylcellulose in water.
- Blood Sampling:
 - Collect blood samples (approximately 0.25 mL) at the following time points:
 - IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
 - PO Group: 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
 - Immediately place blood samples into tubes containing an anticoagulant and centrifuge to separate plasma.
- Brain Tissue Collection (for brain/plasma ratio):
 - At a specified time point (e.g., 0.5 hours post-dose), euthanize a separate cohort of animals.
 - Perfuse the brain with saline to remove blood.
 - Harvest the brain tissue and homogenize for analysis.
- Sample Analysis:
 - Analyze plasma and brain homogenate samples for **CP-810123** concentration using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC) from the plasma concentration-time data using non-compartmental analysis.

- Calculate oral bioavailability using the formula: $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.
- Calculate the brain/plasma ratio by dividing the concentration of **CP-810123** in the brain tissue by the concentration in the plasma at the same time point.

Protocol 2: Auditory Sensory Gating in Rats

Objective: To evaluate the ability of **CP-810123** to reverse an amphetamine-induced deficit in auditory sensory gating.

Animal Model:

- Species: Rat (Sprague-Dawley)
- Sex: Male
- Weight: 250-300 g

Materials:

- **CP-810123**
- d-Amphetamine
- Vehicle: Saline
- Sound-attenuating chamber
- Auditory stimulus generator
- EEG recording system with skull-implanted electrodes

Procedure:

- Surgical Implantation of Electrodes:
 - Anesthetize rats and surgically implant recording electrodes over the hippocampus and a reference electrode over the cerebellum.

- Allow a recovery period of at least one week.
- Habituation:
 - Habituate the animals to the testing chamber.
- Drug Administration:
 - Administer **CP-810123** (0.1, 0.3, or 1 mg/kg) or vehicle via subcutaneous (SC) injection 30 minutes before the test session.
 - Administer d-amphetamine (0.25 mg/kg, SC) or vehicle 15 minutes before the test session to induce a gating deficit.
- Auditory Gating Paradigm:
 - Place the rat in the sound-attenuating chamber.
 - Present pairs of auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
 - Record the evoked potentials (P50 wave) from the hippocampus in response to both clicks.
- Data Analysis:
 - Measure the amplitude of the P50 wave in response to the first click (S1) and the second click (S2).
 - Calculate the gating ratio as (S2 amplitude / S1 amplitude). A ratio closer to zero indicates better sensory gating.
 - Compare the gating ratios between the different treatment groups to determine if **CP-810123** can reverse the amphetamine-induced increase in the S2/S1 ratio.

Protocol 3: Novel Object Recognition in Rats

Objective: To assess the efficacy of **CP-810123** in reversing a cognitive deficit induced by sub-chronic phencyclidine (PCP) administration.

Animal Model:

- Species: Rat (Lister Hooded)
- Sex: Male

Materials:

- **CP-810123**
- Phencyclidine (PCP)
- Vehicle: Saline for PCP, 0.5% methylcellulose for **CP-810123**
- Open field arena (e.g., 50 cm x 50 cm x 50 cm)
- Two sets of identical objects (e.g., small plastic toys) that are novel to the animals.

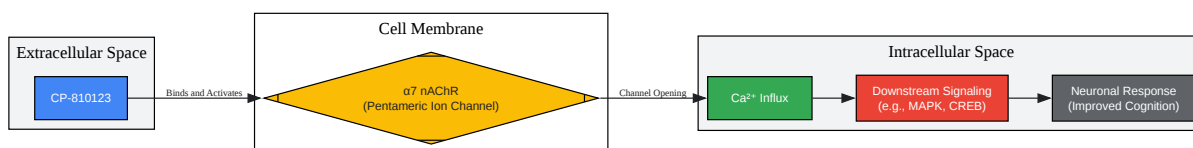
Procedure:

- PCP-induced Cognitive Deficit:
 - Administer PCP (2 mg/kg, twice daily) or saline for 7 days.
 - Follow with a 7-day washout period.
- Habituation:
 - On the day before training, allow each rat to explore the empty open field arena for 5 minutes.
- Training (Familiarization) Phase:
 - Administer **CP-810123** (0.3, 1, or 3 mg/kg) or vehicle orally 60 minutes before the training session.
 - Place two identical objects in the arena.
 - Allow the rat to explore the objects for 3 minutes.

- Testing Phase:
 - 24 hours after the training phase, place the rat back in the arena.
 - One of the familiar objects is replaced with a novel object.
 - Allow the rat to explore the objects for 3 minutes.
 - Record the time spent exploring the familiar object and the novel object.
- Data Analysis:
 - Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
 - A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.
 - Compare the discrimination indices between the PCP-treated group receiving vehicle and the groups receiving **CP-810123** to determine if the compound can restore cognitive performance.

Visualizations

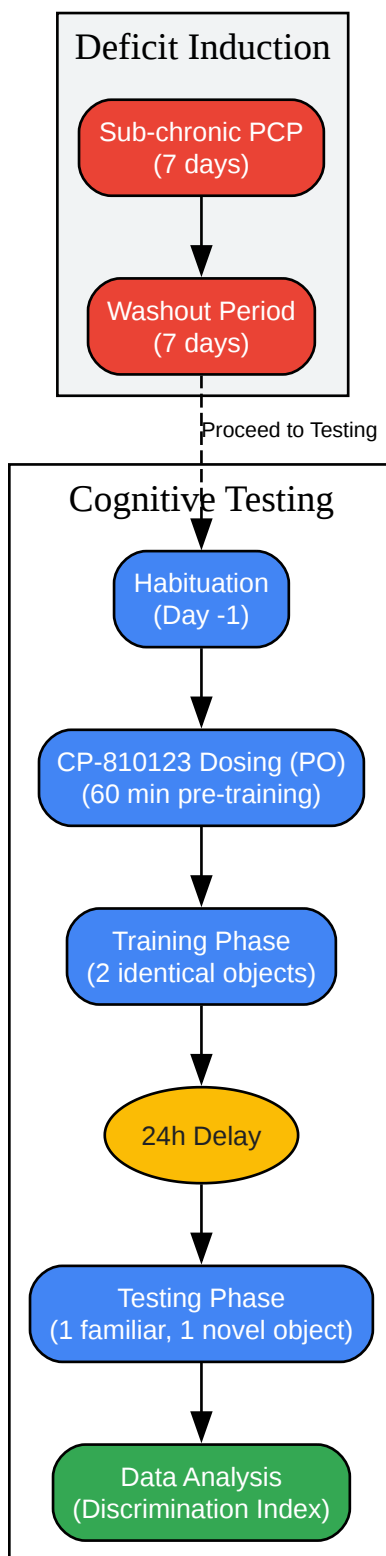
Signaling Pathway



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Caption: Mechanism of action for **CP-810123** as an $\alpha 7$ nAChR agonist.

Experimental Workflow: Novel Object Recognition



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